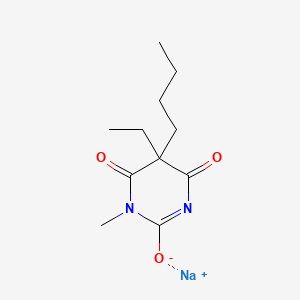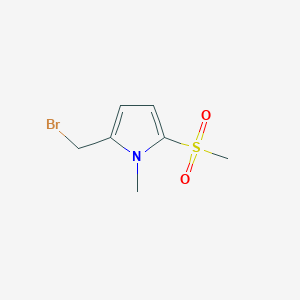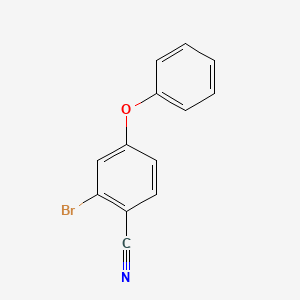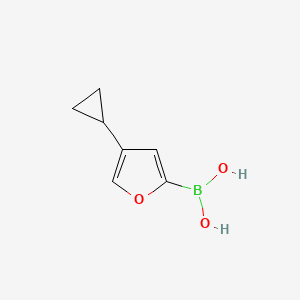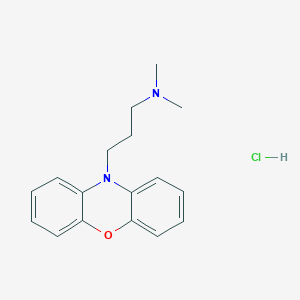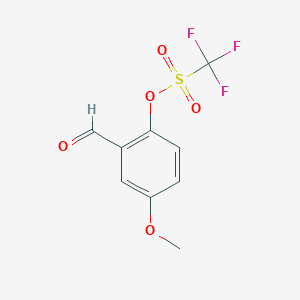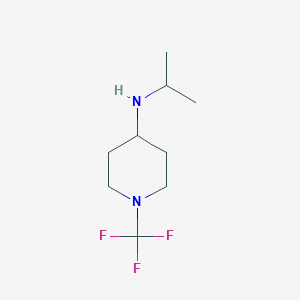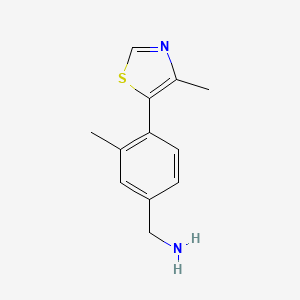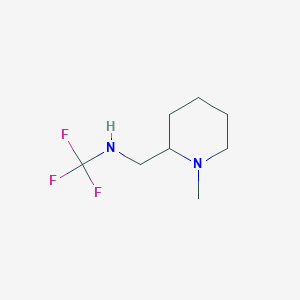
1,1,1-trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine is a fluorinated amine compound It is characterized by the presence of a trifluoromethyl group attached to the nitrogen atom, which imparts unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine typically involves the reaction of 1-methylpiperidine with a trifluoromethylating agent. One common method is the reaction of 1-methylpiperidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For large-scale production, the synthesis may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce difluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Its unique chemical properties make it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism by which 1,1,1-trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of biological pathways and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Another fluorinated compound with distinct applications and reactivity.
Uniqueness
1,1,1-Trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine is unique due to the presence of both a trifluoromethyl group and a piperidine ring. This combination imparts specific chemical properties that make it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H15F3N2 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[(1-methylpiperidin-2-yl)methyl]methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-13-5-3-2-4-7(13)6-12-8(9,10)11/h7,12H,2-6H2,1H3 |
InChI-Schlüssel |
RNAYIFBKVWPMBH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1CNC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
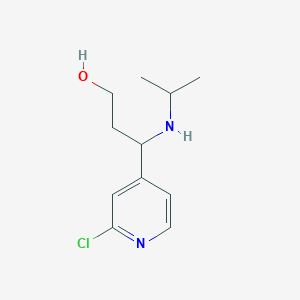
![5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)

